molecular formula C17H13N5OS B2798213 2-(5-amino-3-(thiophen-2-yl)-1H-pyrazol-1-yl)-6-phenylpyrimidin-4(3H)-one CAS No. 1207012-54-1

2-(5-amino-3-(thiophen-2-yl)-1H-pyrazol-1-yl)-6-phenylpyrimidin-4(3H)-one

Cat. No. B2798213
CAS RN: 1207012-54-1
M. Wt: 335.39
InChI Key: VAKMZHKQSBIHQF-UHFFFAOYSA-N
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Description

2-(5-amino-3-(thiophen-2-yl)-1H-pyrazol-1-yl)-6-phenylpyrimidin-4(3H)-one is a chemical compound that belongs to the class of pyrazolopyrimidine derivatives. It has been extensively studied in scientific research for its potential applications in various fields.

Scientific Research Applications

Structural Characterization and Synthesis

One of the primary applications of such compounds involves detailed structural characterization, often using X-ray diffraction methods. These studies aim to establish the predominant tautomeric forms of these compounds in the solid state and to understand their molecular and crystal structures. For example, the study of pyrazolone derivatives, closely related to the compound of interest, has revealed insights into their crystal packing and hydrogen bonding patterns, which are crucial for understanding their physical and chemical properties (Kimura, 1986).

Biological Activity

Research into the biological activity of pyrazole and pyrimidine derivatives, including compounds with similar structures, has shown that these molecules can possess significant antioxidant and anti-inflammatory properties. The synthesis of novel pyrimidine derivatives, for instance, has been driven by their potential chemotherapeutic applications and their role in bioactive molecules having diverse biological efficiencies. Studies have shown that these compounds exhibit promising activities against various biological targets, highlighting their potential in developing new therapeutic agents (Shehab, Abdellattif, Mouneir, 2018).

Heterocyclic Chemistry Applications

The synthesis and characterization of heterocyclic compounds, including pyrazole and pyrimidine derivatives, have significant implications in the field of heterocyclic chemistry. These compounds are often utilized as intermediates in the synthesis of more complex molecules. The exploration of their reactions, such as with phenylisocyanate or carbon disulfide, has led to the development of various derivatives with potential applications in material science, pharmacology, and as ligands in coordination chemistry (Youssef et al., 2005).

Antidepressant and Anticancer Activities

Several studies focus on the synthesis and biological evaluation of pyrazole and pyrimidine derivatives for their potential antidepressant and anticancer activities. The development of phenyl-3-(thiophen-2-yl) pyrazole derivatives, for example, has shown that these compounds can significantly reduce immobility time in animal models, suggesting their potential as antidepressant medications. Furthermore, novel pyrazolopyrimidines derivatives have been evaluated for their anticancer and anti-inflammatory activities, demonstrating promising results in preclinical models (Mathew, Suresh, Anbazhagan, 2014).

properties

IUPAC Name

2-(5-amino-3-thiophen-2-ylpyrazol-1-yl)-4-phenyl-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N5OS/c18-15-9-13(14-7-4-8-24-14)21-22(15)17-19-12(10-16(23)20-17)11-5-2-1-3-6-11/h1-10H,18H2,(H,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAKMZHKQSBIHQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)NC(=N2)N3C(=CC(=N3)C4=CC=CS4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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